Cyclomenol

Description

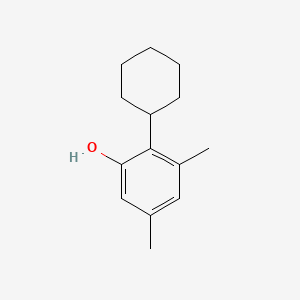

Cyclomenol (INN: this compound; CAS RN: 5591-47-9), chemically known as 2-cyclohexyl-3,5-dimethylphenol, is a phenolic compound with the molecular formula C₁₄H₂₀O and an average molecular weight of 204.313 g/mol . It is recognized by multiple synonyms, including Hexinol, ciclomenol, and cycloménol, and is classified under EINECS number 227-002-6 . Structurally, this compound features a phenol ring substituted with a cyclohexyl group at the 2-position and methyl groups at the 3- and 5-positions.

Properties

IUPAC Name |

2-cyclohexyl-3,5-dimethylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-10-8-11(2)14(13(15)9-10)12-6-4-3-5-7-12/h8-9,12,15H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEEKNRMEDJKDMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)C2CCCCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90204510 | |

| Record name | Cyclomenol [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5591-47-9 | |

| Record name | 2-Cyclohexyl-3,5-dimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5591-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclomenol [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005591479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclomenol [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclomenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOMENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TB885DRP1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactions Analysis

Cyclomenol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Cyclomenol has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.

Biology: Studied for its bactericidal properties and potential use in antimicrobial treatments.

Medicine: Investigated for its potential therapeutic effects, particularly in treating bacterial infections.

Industry: Utilized in the formulation of disinfectants and preservatives due to its bactericidal properties.

Mechanism of Action

The mechanism of action of cyclomenol involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and subsequent bacterial cell death. The molecular targets include membrane proteins and lipids, which are essential for maintaining cell structure and function.

Comparison with Similar Compounds

Structural Analogs

Cyclomenol belongs to the class of alkyl-substituted phenols. Key structural analogs include:

Key Observations :

- Substituent Effects: this compound’s bulky cyclohexyl group enhances steric shielding of the phenolic hydroxyl group compared to smaller substituents in thymol or carvacrol. This reduces its acidity (pKa ~10–11) relative to simpler phenols like phenol (pKa ~9.9) .

- Hydrophobicity: The cyclohexyl and dual methyl groups increase logP (estimated ~4.5), making this compound more lipophilic than thymol (logP ~3.3) or carvacrol (logP ~3.0) .

Physicochemical Properties

| Property | This compound | Thymol | BHT |

|---|---|---|---|

| Molecular Weight | 204.313 g/mol | 150.22 g/mol | 220.35 g/mol |

| Melting Point | ~80–85°C (est.) | 49–51°C | 70–73°C |

| Boiling Point | ~300°C (est.) | 233°C | 265°C |

| Solubility | Insoluble in water; soluble in ethanol, ether | Slightly soluble in water; soluble in organic solvents | Insoluble in water; soluble in fats |

Synthesis: this compound is typically synthesized via Friedel-Crafts alkylation of 3,5-dimethylphenol with cyclohexyl halides, a method shared with other alkylphenols like BHT .

Biological Activity

Cyclomenol, a compound classified under the category of cycloalkanes, has garnered attention for its diverse biological activities. This article explores the various aspects of this compound's biological activity, including its antimicrobial, anti-inflammatory, and potential therapeutic effects.

Overview of this compound

This compound is a bicyclic compound that has been studied for its pharmacological properties. It is often associated with various natural products and has been shown to exhibit multiple biological activities, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

1. Antibacterial Properties

this compound has demonstrated significant antibacterial activity against a range of bacterial strains. Studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal effects against pathogenic fungi. In vitro studies indicate that this compound can inhibit the growth of fungi such as Candida albicans and Aspergillus niger, contributing to its potential use in treating fungal infections.

Anti-Inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. Research indicates that it can reduce the production of pro-inflammatory cytokines, which are critical in the inflammatory response. This effect may be beneficial in managing conditions such as arthritis and other inflammatory diseases.

Case Study: Inhibition of Cytokine Production

A study involving lipopolysaccharide (LPS)-stimulated macrophages showed that this compound significantly reduced the levels of TNF-α and IL-6, indicating its potential as an anti-inflammatory agent.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's.

The neuroprotective effects are attributed to this compound's ability to scavenge free radicals and inhibit apoptosis in neuronal cells. This was demonstrated in vitro using human neuroblastoma cells, where this compound treatment resulted in reduced cell death under oxidative stress conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.